![molecular formula C22H27N7OS B2568883 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 1351594-65-4](/img/structure/B2568883.png)
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H27N7OS and its molecular weight is 437.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyridazine Ring : Contributes to the compound's ability to interact with biological targets.
- Pyrazole Moiety : Known for various biological activities, including anti-inflammatory and antitumor effects.
- Thiazole and Piperidine Units : Enhance the pharmacological profile and may influence receptor binding.
Molecular Formula
Molecular Weight
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the compound exhibit significant antimicrobial properties. For example, a related thiazole-pyrazole hybrid was shown to inhibit the growth of various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 25 µg/mL .
Enzyme Inhibition
α-Glucosidase and Urease Inhibition : The compound has been investigated for its inhibitory effects on α-glucosidase and urease enzymes. The IC50 values for related compounds in this category were reported as follows:
Compound | α-Glucosidase IC50 (µM) | Urease IC50 (µM) |
---|---|---|
Compound 6 | 2.50 ± 0.30 | 14.30 ± 3.90 |
Compound 7 | 3.20 ± 0.10 | 19.20 ± 0.10 |
Acarbose (Standard) | 5.30 ± 0.30 | 31.40 ± 2.50 |
These results indicate that certain substitutions on the pyrazole ring significantly enhance enzyme inhibition .
Cytotoxicity
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including HCT116 and MDA-MB-231 cells. The cytotoxicity was assessed using MTT assays, revealing IC50 values in the micromolar range, suggesting potential as a chemotherapeutic agent .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that specific substituents on the pyrazole and thiazole rings play critical roles in enhancing biological activity:
- Trifluoromethyl Groups : Increase binding affinity to active sites of enzymes through hydrogen bonding interactions.
- Hydroxyl Groups : Enhance inhibitory potential by forming additional hydrogen bonds with target enzymes.
- Nitro and Chloro Substituents : Improve electronic properties, facilitating better interaction with biological targets.
Case Study 1: Antidiabetic Potential
A study focused on the antidiabetic properties of thiazole-based compounds similar to the target molecule demonstrated significant inhibition of α-glucosidase activity, highlighting their potential as therapeutic agents for managing diabetes .
Case Study 2: Anticancer Activity
Another investigation into related compounds revealed that modifications of the piperidine moiety led to enhanced cytotoxicity against breast cancer cells. The study emphasized the importance of structural diversity in developing effective anticancer drugs .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential of compounds containing pyrazole and pyridazine derivatives in anticancer therapies. For instance, derivatives similar to the compound have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
The thiazole and pyrazole components are known for their antimicrobial activities. Research indicates that compounds with similar structures exhibit significant inhibition against a range of bacterial strains, making them candidates for developing new antibiotics.
Anti-inflammatory Effects
Compounds derived from piperidine and thiazole frameworks have been investigated for their anti-inflammatory properties. In vivo studies show that these compounds can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step reactions starting from simpler precursors. The synthesis pathway often includes:
- Formation of the pyridazine ring via cyclization reactions.
- Introduction of the pyrazole moiety through hydrazone formation.
- Coupling with tetrahydrobenzo[d]thiazole derivatives.
- Final carboxamide formation through acylation reactions.
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
Propiedades
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7OS/c1-14-13-15(2)29(27-14)20-8-7-19(25-26-20)28-11-9-16(10-12-28)21(30)24-22-23-17-5-3-4-6-18(17)31-22/h7-8,13,16H,3-6,9-12H2,1-2H3,(H,23,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYOHAGYKSUHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=NC5=C(S4)CCCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.